molecular formula C18H21NO4S B12763565 N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate CAS No. 127876-84-0

N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate

Cat. No.: B12763565
CAS No.: 127876-84-0
M. Wt: 347.4 g/mol
InChI Key: OKLWJTWDYATDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methyl group attached to a nitrogen atom, a phenylthio group, and a propylamine chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-bromothiophenol with N-methyl-2-phenylpropan-1-amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) to introduce different functional groups.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Sodium hydride or sodium methoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenylthio derivatives, which can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-Methyl-1-(2-(phenylthio)phenyl)-2-propylamine oxalate can be compared with other similar compounds, such as:

    N-Methyl-2-phenylpropan-1-amine: This compound has a similar structure but lacks the phenylthio group, making it less versatile in certain chemical reactions.

    2-Phenylpropan-1-amine: This compound also lacks the methyl and phenylthio groups, resulting in different chemical and biological properties.

    N-Methyl-1-phenyl-2-propanamine hydrochloride: This compound has a similar structure but is used primarily in different applications, such as in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

127876-84-0

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-methyl-1-(2-phenylsulfanylphenyl)propan-2-amine;oxalic acid

InChI

InChI=1S/C16H19NS.C2H2O4/c1-13(17-2)12-14-8-6-7-11-16(14)18-15-9-4-3-5-10-15;3-1(4)2(5)6/h3-11,13,17H,12H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

OKLWJTWDYATDTJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC=CC=C2)NC.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.